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Compound of Interest

Compound Name: 3-ACETYLOXINDOLE

CAS No.: 17266-70-5

Cat. No.: B098130

Get Quote

Executive Summary
3-Acetyloxindole (also known as 3-acetyl-2-oxindole or 3-(1-hydroxyethylidene)indolin-2-one)

is a critical bicyclic heterocyclic intermediate. It serves as a versatile pharmacophore in the

development of ATP-competitive kinase inhibitors (e.g., VEGFR, PDGFR, and CDK families).

Its chemical utility stems from the high acidity of the C3 position, allowing for facile

Knoevenagel condensations, alkylations, and heterocyclization reactions to form spiro-

oxindoles and pyrazolo-fused systems.

Chemical Structure and Tautomerism
The reactivity of 3-acetyloxindole is defined by its keto-enol tautomerism.[1] Unlike simple

ketones, the enol form of 3-acetyloxindole is thermodynamically stabilized by a strong

intramolecular hydrogen bond between the enol hydroxyl and the C2-carbonyl oxygen, forming

a pseudo-six-membered ring.

Tautomeric Equilibrium
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In solution (e.g., DMSO-d6 or CDCl3), the compound exists in a dynamic equilibrium between

the C3-keto form and the exocyclic enol form.

Keto Form: 3-acetyl-1,3-dihydro-2H-indol-2-one

Enol Form: (Z)-3-(1-hydroxyethylidene)indolin-2-one (Dominant in non-polar solvents due to

H-bonding).

Structural Visualization (DOT)
The following diagram illustrates the tautomeric shift and the stabilizing H-bond network.
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Figure 1: Tautomeric equilibrium between the C3-keto and Z-enol forms of 3-acetyloxindole.

Physicochemical Properties
The following data summarizes the core properties relevant to handling and characterization.
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Property Value / Description

IUPAC Name 3-Acetyl-1,3-dihydro-2H-indol-2-one

CAS Number
22533-63-7 (Note: distinct from 3-acetylindole

703-80-0)

Molecular Formula C₁₀H₉NO₂

Molecular Weight 175.19 g/mol

Acidity (pKa)
~10.5 (C3-H), highly acidic due to flanking

carbonyls

Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly

soluble in water.[2][3][4]

Appearance Tan to pale yellow solid (often crystalline).

1H NMR Signatures

Enol -OH: δ ~13–14 ppm (broad sing, D₂O

exchangeable)NH: δ ~10–11 ppmMethyl: δ ~2.5

ppm (singlet)

Synthesis Methodologies
The most robust route to 3-acetyloxindole is the Claisen Condensation of oxindole with an

acetate ester. This method avoids the regioselectivity issues often seen with direct acylation of

indoles.

Protocol: Claisen Condensation
Objective: Synthesis of 3-acetyl-2-oxindole from oxindole and ethyl acetate.

Reagents:

Oxindole (1.0 eq)

Ethyl Acetate (Solvent & Reagent, excess)

Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.1 – 1.2 eq)
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Ethanol (anhydrous)

Step-by-Step Workflow:

Activation: In a flame-dried flask under Argon, dissolve Sodium metal (1.2 eq) in anhydrous

ethanol to generate fresh NaOEt.

Deprotonation: Cool to 0°C. Add Oxindole (1.0 eq) portion-wise. The solution will turn

yellow/orange as the C3-anion forms.

Acylation: Add Ethyl Acetate (1.5 eq) dropwise.

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (formation of a polar

spot).

Workup:

Cool to room temperature.[5] The sodium salt of the product may precipitate.

Acidify carefully with 1M HCl to pH ~3–4. The product will precipitate as a solid.

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Reaction Mechanism Diagram
The mechanism involves the formation of an enolate followed by nucleophilic acyl substitution.
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Figure 2: Mechanistic pathway for the Claisen condensation synthesis of 3-acetyloxindole.

Medicinal Chemistry Applications
3-Acetyloxindole is a "privileged structure" because it can be rapidly diversified into libraries of

bioactive compounds.

Kinase Inhibitor Scaffolds
The oxindole core mimics the purine ring of ATP, allowing it to bind into the hinge region of

kinases.

Knoevenagel Products: Condensation with aldehydes yields 3-alkenyl-2-oxindoles,

structurally related to Sunitinib (Sutent), used in treating renal cell carcinoma.
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Pyrazolo-oxindoles: Reaction of 3-acetyloxindole with hydrazines yields tricyclic

pyrazolo[4,3-c]quinolines or spiro-pyrazoles, which are potent inhibitors of PLK1 and Aurora

Kinases.

Synthetic Utility Diagram
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Figure 3: Divergent synthetic applications of 3-acetyloxindole in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. NMR and molecular orbital studies of isomerism and tautomerism in oximes of 2-acyl
cyclic 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Investigation of Four Sets of NMR Spectra for One Racemic Compound of
Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google
Patents [patents.google.com]

4. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and
enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2
(RSC Publishing) [pubs.rsc.org]

5. chemijournal.com [chemijournal.com]

6. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

To cite this document: BenchChem. [Technical Guide: 3-Acetyloxindole – Structure,
Synthesis, and Medicinal Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098130/docs#technical-guide-3-acetyloxindole-
structure-synthesis-and-medicinal-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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